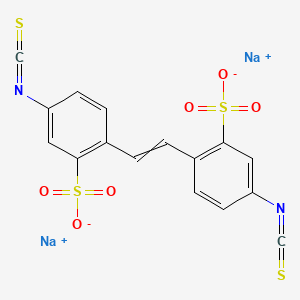

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt (DIDS) is a synthetic stilbene derivative widely used as a pharmacological inhibitor of anion transporters, including chloride channels, bicarbonate transporters, and mitochondrial enzymes. Its structure features two isothiocyanate (-N=C=S) groups and two sulfonic acid (-SO₃⁻) groups, enabling covalent interactions with lysine residues on target proteins . DIDS has been extensively studied for its roles in:

- Mitochondrial function: Inhibition of succinic dehydrogenase and Fo/F1-ATP synthase, disrupting energy metabolism .

- Ion transport regulation: Blockade of volume-sensitive chloride currents (ICl,swell), P2X purinoceptors, and bicarbonate transporters (e.g., NBCe1/2) .

- Cellular signaling: Modulation of apoptosis, cell migration, and virulence factor secretion in pathogens .

Preparation Methods

The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Reactivity of Isothiocyanate Groups

DIDS contains two isothiocyanate (-N=C=S) groups that react with nucleophiles, particularly primary amines (-NH₂) and sulfhydryl (-SH) groups, under alkaline conditions (pH 9–10). These reactions form stable thiourea or thiol adducts, enabling covalent modification of proteins.

Example Reaction :

Protein-NH2+DIDS-NCS→Protein-NH-CS-NH-Protein(thiourea)

Cross-Linking Activity

As a homobifunctional cross-linker, DIDS bridges two primary amines on proteins or membranes. This property has been exploited to study:

-

Membrane protein interactions : Cross-linking of Band 3 protein in erythrocytes .

-

Receptor clustering : Inhibition of CD4 receptor dimerization in T-cells .

Key Data :

pH-Dependent Reactivity

DIDS reactivity is strongly influenced by pH, with maximal efficiency in alkaline environments:

| pH | Reaction Efficiency | Biological Impact |

|---|---|---|

| 7.4 | Low | Partial inhibition of Cl⁻/HCO₃⁻ exchangers . |

| 9.0 | High | Complete covalent binding to Band 3 protein . |

Anion Transporters

-

Band 3 Protein : DIDS binds covalently to Lys-430 and Lys-539, blocking Cl⁻/HCO₃⁻ exchange .

-

Mitochondrial VDAC : Alkylation of thiol groups inhibits cytochrome c release .

Enzymes

-

Ca²⁺-ATPase : DIDS enhances phosphatase activity by 2–6 fold while inhibiting ATPase activity .

-

Kinetic parameters:

Condition Km (mM) Vmax (nmol mg⁻¹ min⁻¹) Control (Ca²⁺) 4.8 ± 1.4 3.6 ± 0.6 5 µM DIDS (Ca²⁺) 10.1 ± 2.6 11.2 ± 1.7

-

-

Caspases : Direct inhibition via thiol alkylation (IC₅₀: 50 µM for caspase-3) .

Selective Inhibition of Microbial Toxins

DIDS blocks TolC-mediated secretion of RtxA1 toxin in Vibrio vulnificus by:

Structural and Solubility Considerations

Scientific Research Applications

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt involves its ability to bind covalently and irreversibly to the outer surface of human erythrocyte membrane proteins. This binding inhibits anion transport by blocking the ATP binding site of P2 purinoceptors . The isothiocyanate groups react with primary amines, leading to the formation of stable thiourea derivatives that inhibit cellular anion permeability .

Comparison with Similar Compounds

DIDS belongs to a family of stilbene disulfonates with structural variations that significantly alter their biological activity, specificity, and applications. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Key Findings from Comparative Studies

Target Specificity

- DIDS exhibits broader specificity than analogs.

- SITS, despite sharing an isothiocyanate group, is less potent in inhibiting Band 3-mediated anion transport due to its acetamido substituent .

Mechanistic Insights

- The isothiocyanate groups in DIDS are critical for covalent binding to lysine residues on targets like Band 3 protein, enabling irreversible inhibition .

- H₂DIDS , with a saturated stilbene core, shows reduced membrane permeability but retains high affinity for mitochondrial PTP, making it useful for studying apoptosis .

Current Research Trends

Recent studies highlight DIDS's unique roles in:

- Antimicrobial Resistance : Targeting virulence factor secretion without direct antibacterial activity .

- Electrolyte Homeostasis : Regulating SLC4/SLC26 transporters in fish adapting to saline environments .

- Cancer Therapy : Inhibiting volume-sensitive chloride channels to impair metastasis .

In contrast, analogs like DNDS and DAZDS remain primarily tools for structural or mechanistic probing rather than therapeutic development .

Biological Activity

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt (DIDS) is a synthetic compound widely recognized for its role as an anion transport inhibitor. Its primary applications include studying chloride transport mechanisms and apoptosis pathways. This article reviews the biological activities of DIDS, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

- Chemical Formula : C₁₆H₈N₂Na₂O₆S₄

- Molecular Weight : 498.48 g/mol

- CAS Number : 67483-13-0

- Solubility : Soluble in DMSO and potassium bicarbonate solutions.

DIDS functions primarily as an inhibitor of chloride channels and anion exchangers. It irreversibly binds to the outer surface of cell membranes, affecting various ion transport processes. The compound is known to block:

- Chloride-bicarbonate exchangers.

- Maxi chloride channels in human placental membranes.

- TRPM4 and TRPC4 channels, enhancing TRPV1 currents in sensory neurons .

Inhibition of Apoptosis

DIDS has been shown to significantly inhibit apoptosis in various cell types by:

- Blocking Apoptotic Volume Decrease (AVD) : DIDS prevents the cellular swelling associated with AVD, a hallmark of early apoptosis .

- Inhibiting Caspase Activity : The compound directly inhibits caspase-3, -8, and -9 activities in cell lysates, suggesting a role in blocking the apoptosome formation and downstream apoptotic signaling pathways .

Table 1: Effects of DIDS on Apoptosis Induction

| Concentration (μM) | Effect on Apoptosis (%) | Caspase Activity Inhibition |

|---|---|---|

| 50 | 15 | Significant |

| 500 | 25 | Slightly decreased |

Impact on Ion Transport

DIDS serves as a potent inhibitor of chloride transport mechanisms, which is crucial for maintaining cellular homeostasis. It has been reported to:

- Block ATP-stimulated calcium ion intake via cation channels.

- Interfere with reactive oxygen species (ROS) production linked to ion transport dysregulation .

Study on HeLa Cells

A study conducted on HeLa cells demonstrated that preincubation with DIDS led to a significant reduction in apoptotic nuclei from 75% to 15% at a concentration of 50 μM. This effect was attributed to the inhibition of procaspase-3 processing and subsequent DNA fragmentation .

Study on Erythrocytes

Research indicated that DIDS binds covalently to membrane proteins in human erythrocytes, functioning as an anion transport inhibitor. The binding was shown to be irreversible and significantly affected ion exchange dynamics within these cells .

Properties

IUPAC Name |

disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPAYBXVXXBSKP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O6S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.